molecular formula C10H3BrClFN2 B1358799 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile CAS No. 886362-71-6

6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile

Cat. No.: B1358799
CAS No.: 886362-71-6
M. Wt: 285.5 g/mol
InChI Key: JJPMRRDVDYXAKY-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile is an organic compound with the molecular formula C10H3BrClFN2 and a molecular weight of 285.50 g/mol . This compound is a member of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a quinoline ring, along with a carbonitrile group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the quinoline core, which undergoes halogenation and nitrile formation. The specific steps include:

    Halogenation: Introduction of bromine and chlorine atoms to the quinoline ring.

    Fluorination: Addition of a fluorine atom at the 8-position.

    Nitrile Formation: Introduction of the carbonitrile group at the 3-position.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:

    Controlled reaction conditions: Temperature, pressure, and solvent choice are carefully regulated.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-cancer and anti-microbial properties.

    Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: Involved in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can interfere with cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-chloroquinoline: Lacks the fluorine atom and carbonitrile group.

    4-Bromo-3-chloro-8-fluoroquinoline: Similar structure but different substitution pattern.

    8-Chloro-2-methylquinoline: Contains a methyl group instead of a nitrile group.

Uniqueness

6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile is unique due to its specific combination of halogen atoms and the carbonitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile is a synthetic derivative of quinoline, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent. The following sections detail the synthesis, biological mechanisms, and research findings regarding this compound.

Synthesis

The synthesis of this compound involves several key steps, including halogenation, fluorination, and nitrile formation. The typical synthetic route includes:

  • Halogenation : Introduction of bromine and chlorine atoms into the quinoline core.
  • Fluorination : Addition of a fluorine atom at the 8-position.
  • Nitrile Formation : Incorporation of the carbonitrile group at the 3-position.

These steps utilize various reagents and conditions to achieve the desired product, which is characterized by its unique combination of halogen substituents that enhance its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values demonstrate its potency compared to other known antibiotics like ciprofloxacin. For instance, it has shown an MIC value as low as 0.125 μg/mL against certain bacterial strains .

Anticancer Activity

In vitro studies have revealed that this compound possesses cytotoxic effects on several cancer cell lines, including MDA-MB-231 (breast cancer), U-87 (glioblastoma), and PC3 (prostate cancer). Notably, it has been reported to induce apoptosis in estrogen-negative breast cancer cells . The mechanism appears to involve interference with DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

  • Enzymatic Inhibition : The compound acts as an inhibitor of bacterial DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication.
  • Cellular Pathways : It modulates various cellular signaling pathways, leading to altered cell function and apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of quinoline compounds, including this compound, exhibited enhanced antibacterial activity against resistant strains compared to traditional antibiotics .
  • Cytotoxicity Testing : In a comparative analysis of cytotoxic effects on cancer cell lines, this compound showed comparable or superior efficacy relative to established chemotherapeutics like cisplatin .

Comparative Analysis

Compound NameMIC (µg/mL)Target ActivityReference
This compound0.125Antibacterial
Ciprofloxacin>201Antibacterial
CisplatinVariesAnticancer

Properties

IUPAC Name

6-bromo-4-chloro-8-fluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3BrClFN2/c11-6-1-7-9(12)5(3-14)4-15-10(7)8(13)2-6/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPMRRDVDYXAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640730
Record name 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-71-6
Record name 6-Bromo-4-chloro-8-fluoro-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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